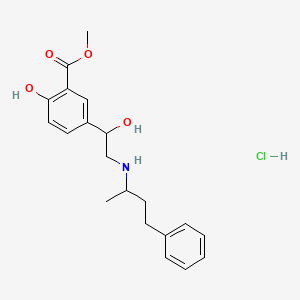
Labetalol Impurity B HCl (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labetalol Impurity B HCl (Mixture of Diastereomers), also known as Labetalol Impurity B HCl (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C20H26ClNO4 and its molecular weight is 379.89. The purity is usually > 95%.
BenchChem offers high-quality Labetalol Impurity B HCl (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Labetalol Impurity B HCl (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Labetalol is a widely used antihypertensive medication that acts as a mixed alpha and beta-adrenergic antagonist. Its impurities, particularly Labetalol Impurity B HCl, which consists of a mixture of diastereomers, can influence its pharmacological profile and safety. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of labetalol formulations.
- Molecular Formula : C20H25NO4 • HCl
- Molecular Weight : 343.4 g/mol
- CAS Number : 33778-93-7
Labetalol Impurity B HCl is characterized by its structure, which includes multiple stereoisomers that can exhibit varying biological activities. The presence of these diastereomers can affect the pharmacokinetics and pharmacodynamics of labetalol.
Pharmacological Profile
Labetalol functions primarily as an antihypertensive agent through its dual action on alpha and beta-adrenergic receptors. The activity of Labetalol Impurity B HCl may differ from that of the main compound due to its stereochemistry.
- Alpha-1 Antagonism : Reduces peripheral vascular resistance.
- Beta-Blockade : Decreases heart rate and myocardial contractility.
The ratio of beta to alpha blockade is approximately 3:1 after oral administration and 6.9:1 after intravenous administration . This ratio indicates that while labetalol is more effective at beta-receptor blockade, the presence of impurities may alter these dynamics.
Case Studies
-
Antihypertensive Efficacy :
- In clinical settings, labetalol has shown superior efficacy compared to placebo and other antihypertensives in managing essential hypertension . The impact of Labetalol Impurity B HCl on blood pressure control needs further investigation to determine if it contributes positively or negatively to the overall effect.
- Hepatic Safety :
- Cardiovascular Effects :
Data Tables
| Property | Labetalol | Labetalol Impurity B HCl |
|---|---|---|
| Molecular Formula | C19H24N2O3 • HCl | C20H25NO4 • HCl |
| Molecular Weight | 364.87 g/mol | 343.4 g/mol |
| Alpha Blockade Ratio | 1:3 | TBD |
| Beta Blockade Ratio | 1:7 | TBD |
| Hepatic Injury Reports | Yes | TBD |
| Antihypertensive Efficacy | High | TBD |
Propiedades
IUPAC Name |
methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWTVSJZJXZZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














